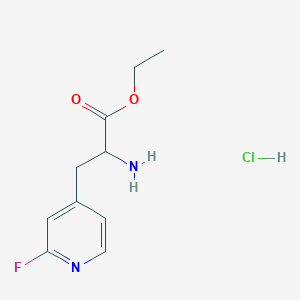
Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride is a chemical compound with the molecular formula C10H14ClFN2O2 and a molecular weight of 248.68 g/mol . This compound is known for its unique structure, which includes a fluoropyridine moiety, making it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride involves several steps. One common method includes the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) for the fluorination of pyridine derivatives . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyridine ring.
Scientific Research Applications
Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride can be compared with other fluoropyridine derivatives, such as:
2-Amino-3-fluoropyridine: This compound has a similar structure but lacks the ethyl ester and amino acid moieties, making it less versatile in certain applications.
3-Fluoropyridine: Another related compound, which is simpler in structure and used in different synthetic applications. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various research and industrial applications.
Biological Activity
Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the field of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride is characterized by the following chemical structure:
The presence of a fluoropyridine moiety suggests potential interactions with various biological targets, particularly in cancer pathways.
Research indicates that compounds similar to Ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate hydrochloride function as inhibitors of ERK1/2 kinases, which are crucial in cell signaling pathways that regulate cell proliferation and survival. Inhibition of these kinases can lead to decreased tumor growth and increased apoptosis in cancer cells .
Anticancer Properties
- Inhibition of Cell Proliferation : Studies have shown that compounds targeting the ERK1/2 pathway can significantly reduce the proliferation of various cancer cell lines, including breast and lung cancers.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, a critical mechanism for preventing tumor growth. This is achieved through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
- Case Studies :
Pharmacological Profile
The pharmacological profile includes:
- Targeted Action : Selectively inhibits ERK1/2 without affecting other kinases, reducing off-target effects.
- Bioavailability : Preliminary studies suggest good oral bioavailability, making it suitable for oral administration.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H14ClFN2O2 |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H13FN2O2.ClH/c1-2-15-10(14)8(12)5-7-3-4-13-9(11)6-7;/h3-4,6,8H,2,5,12H2,1H3;1H |
InChI Key |
RRPOUGIQVJWFST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=NC=C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















